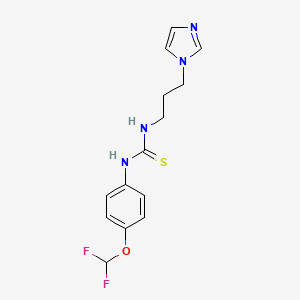

1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea

描述

1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea is a thiourea derivative featuring a 1H-imidazole moiety linked via a three-carbon propyl chain to a thiourea group substituted with a 4-(difluoromethoxy)phenyl ring. This compound belongs to a class of molecules known for their diverse biological activities, including antiviral and enzyme inhibitory properties. Structural studies of such compounds often rely on crystallographic tools like the SHELX suite , which aids in resolving molecular geometries and intermolecular interactions.

Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by protocols for analogous thiourea derivatives (e.g., refluxing with arylisothiocyanates in ethanol) .

属性

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-(3-imidazol-1-ylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4OS/c15-13(16)21-12-4-2-11(3-5-12)19-14(22)18-6-1-8-20-9-7-17-10-20/h2-5,7,9-10,13H,1,6,8H2,(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXCILCJEHRSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NCCCN2C=CN=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 1H-imidazole, 3-bromopropylamine, and 4-(difluoromethoxy)phenyl isothiocyanate.

Formation of Intermediate: The first step involves the reaction of 1H-imidazole with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

Thiourea Formation: The intermediate 3-(1H-imidazol-1-yl)propylamine is then reacted with 4-(difluoromethoxy)phenyl isothiocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The imidazole ring and phenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Sulfinyl and sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole and phenyl derivatives.

科学研究应用

1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the thiourea group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Findings from Comparative Studies

- Linker Length : Extending the linker from propyl (C3) to butyl (C4) in IR-415 derivatives significantly enhanced anti-HBV activity (EC50 reduced from 0.8 µM to 0.3 µM) . This suggests increased flexibility improves target engagement.

- Substituent Effects :

- The 3,4-dimethoxyphenyl analogue exhibited potent inhibition of glutaminyl cyclase (QC) (IC50: 0.1 µM), attributed to electron-donating methoxy groups enhancing π-stacking in QC’s active site .

- Difluoromethoxy (target compound) vs. methoxy : Difluoromethoxy’s stronger electron-withdrawing nature may reduce metabolic oxidation, improving pharmacokinetics, but its steric bulk could alter binding affinity compared to smaller substituents.

- 2,4-Difluorophenyl (IR-415) demonstrated moderate antiviral activity, likely due to fluorine’s electronegativity optimizing hydrophobic interactions .

生物活性

1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(difluoromethoxy)phenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₄H₁₅F₂N₃OS

- Molecular Weight : 325.35 g/mol

Research indicates that thiourea derivatives, including the compound , exhibit various mechanisms of action against cancer cells and microbial organisms. The mechanisms include:

- Cytotoxicity : Induction of apoptosis in cancer cells through the inhibition of specific kinases.

- Antimicrobial Activity : Disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of thiourea derivatives on various cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The compound demonstrated an IC₅₀ value of less than 10 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| SW480 | 5.8 | High cytotoxicity |

| SW620 | 7.6 | Significant reduction in cell viability |

| PC3 | 6.5 | Induction of apoptosis |

| K-562 | 9.0 | Apoptotic effects observed |

The compound's efficacy was attributed to its ability to induce late apoptosis, particularly in SW480 and SW620 cell lines, where over 90% of cells underwent programmed cell death at certain concentrations .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various microbial strains. Research indicates that thiourea derivatives possess anti-Candida activity, with effective concentrations leading to significant reductions in fungal viability .

Case Study 1: Cytotoxicity Evaluation

In a comparative study involving several thiourea derivatives, the compound was tested against a panel of cancer cell lines using the MTT assay. Results indicated that it outperformed many traditional chemotherapeutics in terms of selectivity and potency.

Case Study 2: Mechanistic Insights

Another study focused on the apoptotic mechanisms activated by the compound in K-562 cells. Flow cytometry analysis revealed that treatment led to increased levels of caspase activation and DNA fragmentation, confirming its role as an apoptosis inducer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。